Product packaging for 3-Chlorobenzophenone(Cat. No.:CAS No. 1016-78-0)

3-Chlorobenzophenone

Cat. No.: B110928
CAS No.: 1016-78-0
M. Wt: 216.66 g/mol
InChI Key: CPLWKNRPZVNELG-UHFFFAOYSA-N
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Description

Role as Pharmaceutical Intermediates and Precursors

The benzophenone framework, particularly when substituted with chlorine, is a versatile scaffold in medicinal chemistry. It serves as a precursor for a wide range of complex molecules with established therapeutic applications.

Chlorobenzophenones are key intermediates in the synthesis of numerous pharmaceutical compounds. sinocurechem.com The broader class of 2-aminobenzophenones, which can be synthesized from chloro-substituted precursors, are known starting materials for molecules with antimitotic, antitumor, and antiproliferative properties. nih.gov A closely related compound, 3-nitro-4-chlorobenzophenone, is identified as a crucial medical intermediate. google.com It is used in the preparation of active compounds designed to suppress serine/threonine kinases and to create agents that regulate glucocorticoid receptors. google.com

The most notable role of chloro-substituted benzophenones is as precursors to benzodiazepines, a class of drugs that act on the central nervous system (CNS). researchgate.net Specifically, the compound 2-amino-5-chlorobenzophenone is a well-established starting material for the synthesis of several widely used benzodiazepines. wikipedia.org Research has demonstrated synthetic pathways to convert 3-chlorobenzoyl structures into the 2-aminobenzophenone scaffold required for these syntheses. nih.gov This highlights the pathway from a foundational chlorobenzophenone structure to potent CNS-active agents.

Table 1: Examples of Benzodiazepines Synthesized from Chlorobenzophenone Precursors A summary of common benzodiazepines and their synthesis precursor, 2-amino-5-chlorobenzophenone.

Therapeutic Agent Precursor Compound Therapeutic Class
Prazepam 2-Amino-5-chlorobenzophenone Anxiolytic
Lorazepam 2-Amino-5-chlorobenzophenone derivative Anxiolytic, Sedative
Chlordiazepoxide 2-Amino-5-chlorobenzophenone Anxiolytic, Sedative

Data derived from multiple sources. nih.govwikipedia.org

The benzophenone skeleton is a valuable template for the development of enzyme inhibitors. By modifying the core structure, researchers can design molecules that target specific enzymes involved in disease pathways. A series of benzophenone derivatives has been synthesized and shown to possess affinity for the histamine H3 receptor while also exhibiting inhibitory activity against cholinesterases, key targets in Alzheimer's disease research. mdpi.com Furthermore, semicarbazone derivatives containing a 3-chloro-2-methylphenyl group have demonstrated anticonvulsant activity, suggesting interaction with enzymes or receptors within the central nervous system. elsevierpure.com

Investigating Biological Activities and Mechanisms of Action

Understanding the biological activity of this compound derivatives involves detailed investigation into their mechanisms of action, particularly how they interact with and inhibit enzyme function.

The mechanism of enzyme inhibition by molecules derived from chloro-aromatic structures is a subject of detailed kinetic and modeling studies. For instance, the inhibition of tyrosinase by substituted benzaldehydes, which share the carbonyl feature with benzophenones, was identified as partial noncompetitive inhibition through analysis of Dixon plots. researchgate.net In studies of other chloro-aromatic compounds, molecular modeling has been employed to elucidate the binding mode of cholinesterase inhibitors, providing insight into their interaction with the enzyme's active site. nih.gov The potency of such inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the substance needed to inhibit 50% of the enzyme's activity.

Structure-Activity Relationships of Benzophenones

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For the benzophenone class, SAR analyses have revealed critical insights into the requirements for various therapeutic effects.

The benzophenone framework itself is often essential for activity. For instance, in a series of benzophenone-based tetraamides developed as antibacterial agents, the benzophenone core was found to be indispensable for their action against multidrug-resistant bacteria like MRSA. tandfonline.com Systematic modifications of the phenyl rings have led to the optimization of activity for different targets.

Key SAR findings for benzophenone derivatives include:

Anti-HIV Activity : Extensive exploration of benzophenones as non-nucleoside reverse transcriptase inhibitors (NNRTIs) has shown that specific substitutions on both phenyl rings are crucial for potent inhibition of both wild-type and mutant HIV strains. researchgate.netnih.gov The strategic placement of substituents can enhance binding affinity to the enzyme's active site and improve the resistance profile.

Anti-inflammatory Activity : In the development of p38 MAP kinase inhibitors, a class of 4-aminobenzophenones showed high anti-inflammatory activity. SAR studies indicated that the carbonyl group of the benzophenone likely forms a hydrogen bond with the methionine-109 residue in the enzyme's binding pocket. nih.gov The nature and position of substituents on the phenyl rings, such as the chloro group in (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone, were critical for optimizing potency. nih.gov

Antibacterial Activity : For benzophenone-containing antibacterial compounds, the presence of a cationic group, in addition to the benzophenone core, was found to be essential for activity. tandfonline.com These compounds appear to act by causing membrane depolarization. tandfonline.com

The position of the chloro substituent, as in this compound, can significantly impact a molecule's physicochemical properties, such as its electronic distribution and lipophilicity. These properties, in turn, influence its ability to interact with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile. The meta-position of the chlorine atom provides a unique electronic and steric profile compared to ortho- or para-substituted analogues, which can be exploited to achieve target specificity and desired pharmacological effects.

Table 1: SAR Insights for Benzophenone Derivatives

Biological Target/ActivityKey Structural FeaturesReference
HIV Reverse Transcriptase (NNRTI)Specific substitutions on phenyl rings enhance potency and resistance profile. researchgate.netnih.gov
p38 MAP Kinase (Anti-inflammatory)Carbonyl group forms H-bond with Met-109. Substitutions on phenyl rings optimize potency. nih.gov
Bacterial Membrane (Antibacterial)Benzophenone core and a cationic group are essential for membrane depolarization activity. tandfonline.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with the binding site of a biological target, typically a protein or enzyme.

While specific docking studies for this compound are not extensively detailed in the available literature, research on closely related chlorinated benzophenone derivatives provides valuable insights. For example, a study on 2-chloro-5-nitrobenzophenone revealed its potential role in binding to proteins that inhibit L-glutamate oxidase, with minimum binding energy observed in the interaction. tandfonline.com Similarly, docking studies of 3-chlorobenzamide, a structurally related compound, against cancer targets like human Matrix metalloproteinase-2 and progesterone receptors showed significant binding affinities, comparable to standard drugs. niscpr.res.inresearchgate.netniscpr.res.in

These studies typically involve:

Target Identification : A specific protein receptor implicated in a disease is chosen.

Binding Site Prediction : The active site or allosteric sites of the protein are identified.

Ligand Docking : The small molecule (e.g., a this compound derivative) is computationally placed into the binding site in various conformations.

Scoring : A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, predicting the most stable binding mode.

For aminobenzophenone-based p38 MAP kinase inhibitors, molecular modeling was used to create a model for the interaction. nih.gov The model suggested that the carbonyl group of the benzophenone forms a crucial hydrogen bond with the backbone NH of Met-109, anchoring the molecule in the active site and positioning one of the phenyl rings in a hydrophobic pocket. nih.gov Such computational models are invaluable for rationalizing observed SAR data and for guiding the design of new, more potent inhibitors. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Chloro-Substituted Compounds

CompoundBiological TargetKey FindingsReference
2-Chloro-5-nitrobenzophenoneL-glutamate oxidase inhibitorsDemonstrated a central role in binding to the target protein with minimal binding energy. tandfonline.com
3-ChlorobenzamideHuman Matrix metalloproteinase-2 (Ovarian Cancer)Binding affinity of -6.5 and -6.4 kcal/mol. niscpr.res.inniscpr.res.in
3-ChlorobenzamideProgesterone and allosteric inhibitor (Breast Cancer)Binding affinity of -6.0 and -5.7 kcal/mol. niscpr.res.inniscpr.res.in
Aminobenzophenone derivative (45)p38 MAP KinaseProposed H-bond between the carbonyl group and Met-109, rationalizing SAR data. nih.gov

Implications for Drug Discovery and Development

The unique structural and chemical properties of this compound make it and its derivatives interesting starting points for drug discovery programs. Its relevance extends from being a scaffold for building new molecules to a tool for understanding the complexities of biological data.

Exploration of Chemical Space for Novel Therapeutics

"Chemical space" refers to the vast, multidimensional universe of all possible molecules. nih.gov It is estimated that the number of conceivable "drug-like" small molecules exceeds 10^60, yet only a minuscule fraction of this space has been synthesized or explored. nih.gov The primary goal of chemical space exploration in drug discovery is to navigate this universe to find novel molecules with desired therapeutic properties. nih.gov

Scaffolds like benzophenone serve as key starting points for this exploration. By using this compound as a core structure, chemists can generate large combinatorial libraries of related compounds by introducing diverse substituents at various positions on the two phenyl rings. This allows for a systematic exploration of the chemical space around the parent scaffold. drugdesign.org This process can be guided by computational methods, such as virtual screening and molecular docking, to prioritize the synthesis of compounds most likely to be active against a specific biological target.

The exploration of novel chemical space is critical because many existing drugs target only a small fraction of the "druggable genome." nih.gov By building on scaffolds like this compound, researchers can develop chemical probes and potential drug leads for unexplored biological targets, thereby opening up new avenues for treating diseases that currently lack effective therapies.

Addressing Discrepancies in Biological Data (Purity, Assay Conditions)

The reliability and reproducibility of biological data are paramount in drug discovery. Discrepancies in reported activities for a given compound can often be traced back to two critical factors: the purity of the chemical sample and the specific conditions of the biological assay.

Compound Purity: The purity of a test compound like this compound is a crucial parameter. nih.gov Highly potent, structurally related impurities, even at trace levels, can lead to false-positive results, attributing biological activity to the main compound when it is actually inactive. nih.gov Conversely, inert impurities can dilute the sample, leading to an underestimation of the compound's true potency (a false-negative). Therefore, rigorous purity assessment using orthogonal analytical techniques (e.g., HPLC, LC-MS, qNMR) is essential to ensure the integrity of biological screening data. nih.govagilent.compacificbiolabs.com Journals and regulatory bodies often require a purity of >95% for compounds used in biological tests. researchgate.net

Assay Conditions: Biological assays are complex systems sensitive to a multitude of parameters, including buffer composition, pH, temperature, incubation time, and the concentration of reagents. Minor variations in these conditions between different laboratories or even different experimental runs can lead to significant differences in measured biological activity. Standardization of assay protocols is therefore critical for generating consistent and comparable data. When discrepancies arise, it is vital to carefully review and compare the assay conditions to identify potential sources of variation.

For a compound like this compound, ensuring high purity and utilizing well-defined, standardized assay conditions are prerequisites for obtaining meaningful and reproducible pharmacological data, which is the foundation for any successful drug discovery and development program. medistri.com

Environmental Distribution and Pathways

The distribution of this compound in the environment is influenced by its physical and chemical properties, as well as the modes of its release.

The primary route of entry for this compound into the environment is through its production and industrial use. As a chemical intermediate, releases can occur from manufacturing facilities through various waste streams. nih.gov While specific data on the release of this compound is limited, information on its structural isomer, 4-Chlorobenzophenone, suggests that releases are likely to occur from industrial sites where it is produced or used. nih.gov Improper disposal of products containing this compound can also contribute to its environmental burden. The use of benzophenone derivatives in products such as pesticides and as photoinitiators in industrial processes can lead to their dispersal into the environment. stthomas.ac.inmdpi.com

Once released, this compound partitions between different environmental media based on its physicochemical properties. With a relatively high octanol-water partition coefficient (log P = 3.97), it has a tendency to be lipophilic, suggesting a preference for organic matter over water. vulcanchem.com

Soil: In the terrestrial environment, this compound is expected to have low mobility. This is due to its tendency to adsorb to soil organic matter. nih.gov This adsorption can reduce its availability for transport to groundwater but may lead to its accumulation in the topsoil layers. Volatilization from moist soil surfaces is considered a potential, albeit slow, fate process. nih.gov

Water: In aquatic systems, this compound is likely to adsorb to suspended solids and sediment due to its low water solubility and lipophilic nature. thermofisher.comfishersci.com This can lead to its accumulation in the sediment of rivers, lakes, and coastal areas. Volatilization from water surfaces is also a possible, though likely slow, transport mechanism. echemi.com The presence of benzophenones has been detected in various water bodies, including rivers and wastewater, indicating their persistence and distribution in the aquatic environment. mdpi.comrsc.org Studies on related chlorinated compounds have shown their presence in surface waters, sometimes at levels exceeding environmental quality standards for their parent compounds. usj.edu.mo

Air: The potential for this compound to be present in the atmosphere is linked to its vapor pressure. While direct data is scarce, related compounds are known to undergo vapor-phase reactions with hydroxyl radicals, suggesting that atmospheric degradation can occur. echemi.com The atmospheric half-life for the structurally similar 4-Chlorobenzophenone has been estimated to be around 5.3 days. echemi.com

Interactive Data Table: Physicochemical Properties Influencing Environmental Distribution

PropertyValueImplication for Environmental Distribution
Molecular Formula C₁₃H₉ClO-
Molecular Weight 216.66 g/mol Influences transport and diffusion rates.
log P (Octanol-Water Partition Coefficient) 3.97High lipophilicity, indicating a tendency to adsorb to organic matter in soil and sediment. vulcanchem.com
Water Solubility LowLimits its concentration in the aqueous phase and promotes partitioning to sediment. thermofisher.comfishersci.com

Degradation Mechanisms in Aquatic and Terrestrial Environments

The persistence of this compound in the environment is determined by various degradation processes, including biodegradation, photodegradation, and hydrolysis.

The biodegradation of this compound is generally considered to be a slow process. Studies on structurally similar compounds, such as benzophenone and 4-Chlorobenzophenone, have shown limited degradation by microorganisms in standard tests. nih.gov For instance, benzophenone showed 0% degradation over a 28-day period in an activated sludge screening test. nih.gov However, some microbial degradation has been observed for related compounds. For example, the mineralization of the amine substituent of 2-amino-5-chlorobenzophenone by riverine bacterio-plankton has been reported, suggesting that under certain conditions, microbial communities can break down these types of molecules. nih.govplymouth.ac.uk The degradation of 3-chlorobenzoate by various bacterial strains has also been documented, indicating that the chloro-aromatic structure can be metabolized by specific microorganisms. nih.gov

Photodegradation is a significant pathway for the transformation of benzophenone derivatives in the environment. Upon absorbing light, this compound can form a triplet excited state, which is a highly reactive species. vulcanchem.com This excited state can then participate in various chemical reactions. vulcanchem.com

The photostability of chlorinated benzophenones can vary. Some studies suggest that monochlorinated by-products of other benzophenones can be more photostable than the parent compound. researchgate.net The photodegradation process can be influenced by the presence of other substances in the environment, such as dissolved organic matter, which can act as a photosensitizer. vulcanchem.com The primary photochemical processes for benzophenones involve triplet energy transfer and oxidation reactions. vulcanchem.com For instance, fenofibric acid, a chlorobenzophenone, has been shown to accelerate the photodegradation of other compounds through its triplet excited state. mdpi.com The degradation of benzophenones can follow pseudo-first-order kinetics, with half-lives ranging from hours to several days depending on the specific compound and environmental conditions. uts.edu.au

Hydrolysis is not considered a significant degradation pathway for this compound under typical environmental conditions. echemi.com The molecule lacks functional groups that are readily susceptible to hydrolysis, such as esters or amides. The carbon-chlorine bond on the aromatic ring and the ketone functional group are generally stable to hydrolysis in the pH range typically found in the environment. echemi.com Studies on related benzophenone structures confirm that hydrolysis is not an important environmental fate process. nih.gov While hydrolysis of the imine group can occur in the degradation of precursor molecules to form benzophenones, the resulting benzophenone structure is relatively stable to further hydrolytic breakdown. epo.orgsci-hub.se

Influence of Environmental Conditions (pH, Temperature, Ionic Strength)

The degradation of chemical compounds in the environment is significantly mediated by ambient conditions. For benzophenone-type compounds, factors such as pH and temperature are known to influence their degradation rates. researchgate.net For instance, the degradation of the related UV filter benzophenone-3 (BP-3) follows pseudo-first-order kinetics with a pH-dependent bell-shaped profile, exhibiting the highest rate constants at pH 8. researchgate.net

While extensive quantitative data detailing the specific influence of pH, temperature, and ionic strength on the degradation of this compound are not widely available, general principles from related compounds offer insight. The degradation of many organic compounds is temperature-dependent. researchgate.net Similarly, the degradation rates of various organic pollutants can be highly dependent on the pH of the aqueous solution. osti.gov In studies of other, unrelated compounds, ionic strength was found to have no significant effect on degradation rates, suggesting that its influence can be minimal in some cases. mst.edunih.govresearchgate.net However, without direct studies on this compound, these influences remain presumptive for this specific compound.

Metabolites and Transformation Products

This compound is itself recognized as an environmental transformation product of other compounds. For example, studies on the chlorination of the common UV filter benzophenone-3 (BP-3) in water have shown the formation of several chlorinated products, including this compound. researchgate.net

When this compound itself undergoes transformation, particularly through photochemical processes, it can form various products. Research on the photochemical behavior of chlorinated benzophenone derivatives has identified that upon excitation, they can form triplet states. In a laboratory setting using isopropyl alcohol, the triplet state of this compound was observed to participate in hydrogen abstraction, leading to the formation of a corresponding ketyl radical. While this identifies a specific transformation product, further research is needed to characterize the full range of metabolites and degradation products that form under diverse environmental conditions.

Hazardous decomposition products that can be released from this compound under heat or combustion include carbon monoxide, carbon dioxide, and hydrogen chloride gas. fishersci.com

Table 1: Identified Transformation Products of or Including this compound

Starting Compound Process Transformation Product(s)
Benzophenone-3 (BP-3) Chlorination in water This compound researchgate.net
This compound Photochemical reaction Ketyl radical [ ]
This compound Thermal decomposition Carbon monoxide, Carbon dioxide, Hydrogen chloride gas fishersci.com

This table is interactive and can be sorted by column.

The persistence of transformation products is a critical factor in assessing their long-term environmental impact. Studies on the photostability of chlorinated benzophenones have provided insights into their environmental longevity. researchgate.net

Research comparing the photostability of benzophenone-3 (BP-3) and its chlorinated derivatives found that monochlorinated by-products are more photostable than the parent BP-3 compound. researchgate.net Another study confirmed that monochloro-derivatives are more stable than the dichloro-derivative of BP-3. nih.govchem-soc.siresearchgate.net As this compound is a monochlorinated benzophenone, these findings suggest it possesses significant stability when exposed to UV light. researchgate.netresearchgate.net This inherent persistence indicates that once formed, this compound and similar monochlorinated photoproducts may not readily degrade through natural photolysis in aquatic environments. researchgate.net

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of substances in an organism at a higher concentration than in the surrounding environment. For this compound, specific data on its potential for bioaccumulation is limited. Safety Data Sheets for the compound state that information on bioaccumulation or accumulation is not available. fishersci.com While some benzophenones are generally considered to be bioaccumulative, specific experimental data for the 3-chloro isomer is lacking. mdpi.comresearchgate.net One safety data sheet for the related isomer, 4-Chlorobenzophenone, states it has no bioaccumulation potential. glentham.com A study investigating bisphenols and benzophenone UV filters in the tissues of raptors did not include this compound among its target analytes for bioaccumulation assessment. au.dk

Compound Index

Table 2: List of Compounds Mentioned

Compound Name
2-Amino-5-chlorobenzophenone
3,5-dichloro-2-hydroxy-4-methoxybenzophenone
This compound
4-Chlorobenzophenone
5-chloro-2-hydroxy-4-methoxybenzophenone
Benzophenone-3 (BP-3)
Benzophenone-4 (BP-4)
Carbon dioxide
Carbon monoxide
Hydrogen chloride
Isopropyl alcohol

This table is interactive and can be sorted by column.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClO B110928 3-Chlorobenzophenone CAS No. 1016-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl)-phenylmethanone
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InChI

InChI=1S/C13H9ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
Source PubChem
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InChI Key

CPLWKNRPZVNELG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
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Molecular Formula

C13H9ClO
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DSSTOX Substance ID

DTXSID70906388
Record name (3-Chlorophenyl)(phenyl)methanone
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Molecular Weight

216.66 g/mol
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CAS No.

1016-78-0
Record name 3-Chlorobenzophenone
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Record name 3-Chlorobenzophenone
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Record name 3-Chlorobenzophenone
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Record name (3-Chlorophenyl)(phenyl)methanone
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Record name 3-chlorobenzophenone
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Vi. Environmental Fate and Degradation Studies

Photoinitiators in Polymer Chemistry

One of the primary applications of 3-chlorobenzophenone is as a photoinitiator in UV-curable coatings and inks. cymitquimica.comsinocurechem.com Upon exposure to UV radiation, it initiates polymerization reactions, leading to the rapid curing of materials. sinocurechem.com

Organic Synthesis

In organic synthesis, this compound is a versatile building block. cymitquimica.com It is used in the synthesis of more complex molecules and fine chemicals. sinocurechem.com

Pharmaceutical Intermediate

The compound is a key intermediate in the synthesis of various pharmaceutical compounds. vulcanchem.comchemicalbook.com For instance, it is used in the preparation of antitumor kinesin spindle protein inhibitors. chemicalbook.comchemicalbook.com

Applications and Potential Research Avenues

Elucidation of Specific Molecular Mechanisms and Targets in Biological Systems

Investigating the specific molecular mechanisms and biological targets of this compound and its derivatives is a crucial area for future research. Understanding how these compounds interact with biological systems at a molecular level could lead to the development of new therapeutic agents. chemrevlett.com

Advanced Computational Modeling for Predictive Reactivity and Properties

The use of advanced computational modeling can help in predicting the reactivity and properties of this compound and its derivatives. researchgate.net Theoretical calculations can provide insights into reaction mechanisms and guide the design of new compounds with desired characteristics. chemrevlett.com

Development of Sustainable Synthetic Methodologies

Developing more sustainable and environmentally friendly methods for the synthesis of this compound is an important research direction. cymitquimica.com This includes the use of greener catalysts and solvents to minimize the environmental impact of its production. rsc.org

Comprehensive Environmental Risk Assessment

A thorough environmental risk assessment of this compound is necessary to understand its potential impact on the environment. veeprho.com This includes studying its fate, transport, and toxicity in various environmental compartments.

Exploring Novel Derivatives for Enhanced Properties

Synthesizing and exploring novel derivatives of this compound could lead to the discovery of compounds with enhanced or entirely new properties. a2bchem.com By modifying the molecular structure, it may be possible to tailor the compound for specific applications in materials science, medicine, and other fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Chlorobenzophenone, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via multi-step procedures involving Friedel-Crafts acylation or coupling reactions. For example, 3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6) has been used as a precursor to synthesize substituted benzophenones through nucleophilic substitution or catalytic cross-coupling (e.g., Suzuki-Miyaura). Optimization requires monitoring reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DCM vs. DMF), and catalyst loading (e.g., Pd-based catalysts). Characterization via HPLC and NMR is critical to verify purity and structural integrity .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and GHS guidelines for chlorinated aromatic compounds. Use PPE (e.g., Viton gloves, Tychem® suits) to avoid skin contact and inhalation. Waste must be segregated and treated by licensed hazardous waste facilities to prevent environmental release. Neutralization protocols for acidic or reactive byproducts should be validated prior to disposal. Documented procedures for spill containment (e.g., absorbent materials) and emergency contacts (e.g., CHEMTREC) are mandatory .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used due to its sensitivity for aromatic compounds. For structural confirmation, combine NMR (¹H/¹³C) and GC-MS with electron ionization. Method validation should include spike-recovery tests in matrices like soil or biological samples. Cross-reference with NIST spectral libraries ensures accuracy. Note: Interferences from co-eluting benzophenone derivatives (e.g., BP3, BP1) require chromatographic optimization .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity or environmental persistence data for this compound?

  • Methodological Answer : Discrepancies often arise from variability in test organisms (e.g., Daphnia magna vs. algae) or degradation conditions (UV exposure vs. microbial activity). Design comparative studies using OECD guidelines for ecotoxicity (e.g., Test No. 201/202) and prioritize in silico tools (e.g., EPIWIN) to model bioaccumulation potential. Validate findings with longitudinal environmental sampling and LC-MS/MS quantification. Transparent reporting of test parameters (e.g., pH, temperature) is essential for reproducibility .

Q. What mechanistic studies are needed to elucidate the photodegradation pathways of this compound in aquatic environments?

  • Methodological Answer : Conduct controlled photolysis experiments using simulated sunlight (Xe arc lamps) and analyze intermediates via high-resolution mass spectrometry (HRMS). Compare degradation rates in freshwater vs. saline conditions to assess halide ion effects. Computational chemistry (DFT) can predict bond cleavage sites and reactive oxygen species (ROS) involvement. Pair with toxicity assays to evaluate post-degradation metabolite risks .

Q. How can computational methods enhance the design of this compound derivatives with reduced ecological impact?

  • Methodological Answer : Apply QSAR models to predict substituent effects on persistence (e.g., log Kow, half-life). Use ChemDraw and SciFinder to screen for bioisosteric replacements of the chlorine moiety (e.g., fluorine or hydroxyl groups). Validate predictions with synthesis and OECD 301F biodegradability testing. Collaborate with toxicology databases (e.g., ECOTOX) to cross-reference structural analogs .

Research Design and Data Gaps

Q. What are the critical research gaps in understanding the long-term environmental fate of this compound?

  • Methodological Answer : Limited data exist on soil mobility and bioaccumulation in terrestrial ecosystems. Design field studies with isotopic labeling (¹⁴C) to track compound distribution. Use LC-MS/MS and stable isotope probing (SIP) to identify microbial degraders. Prioritize regions with high industrial discharge of chlorinated aromatics for sampling .

Q. How should researchers formulate hypothesis-driven studies to explore structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Develop a comparative framework using substituent variation (e.g., chloro vs. nitro groups) and measure outcomes like receptor binding affinity (e.g., estrogenic activity via YES assay) or oxidative stress markers (e.g., glutathione depletion). Apply multivariate statistical analysis (PCA) to correlate structural descriptors with bioactivity. Reference foundational studies on benzophenone derivatives to contextualize findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Chlorobenzophenone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.